3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole
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Overview
Description
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a nitro group at the 5-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-chloro-3-pyridineboronic acid and 5-nitro-1H-indazole under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: 3-(5-aminopyridin-3-yl)-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor in cancer research.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-(5-chloropyridin-3-yl)-1H-indazole: Lacks the nitro group, which may affect its reactivity and biological activity.
5-nitro-1H-indazole: Lacks the pyridine ring, which may influence its electronic properties and applications.
Uniqueness
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole is unique due to the presence of both the nitro group and the chloropyridine moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1356088-13-5 |
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Molecular Formula |
C12H7ClN4O2 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C12H7ClN4O2/c13-8-3-7(5-14-6-8)12-10-4-9(17(18)19)1-2-11(10)15-16-12/h1-6H,(H,15,16) |
InChI Key |
LDWTUMFORKVPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC(=CN=C3)Cl |
Origin of Product |
United States |
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